2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3.ClH/c13-7(14)4-12-5-11-8-6(9(12)15)2-1-3-10-8;/h1-3,5H,4H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRSJFRTJZSNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN(C2=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Knoevenagel-Michael cyclocondensation of barbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is carried out in aqueous ethanol at room temperature, using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts under visible light-mediated conditions .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to ensure high yields, energy efficiency, and operational simplicity. The use of non-metallic organic dyes like Na2 eosin Y is advantageous due to their affordability and ecological benefits . The reaction can be scaled up to gram quantities, indicating its potential for industrial application .
Chemical Reactions Analysis
Core Pyridopyrimidine Ring Reactivity
The pyrido[2,3-d]pyrimidine scaffold undergoes electrophilic and nucleophilic substitutions due to electron-deficient nitrogen atoms and conjugation effects.
Electrophilic Substitution
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Nitrogen Reactivity : The pyrimidine ring participates in electrophilic substitution at positions activated by lone pairs on N1 and N3. This facilitates halogenation, nitration, or sulfonation under acidic conditions .
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Example : Reaction with α,β-unsaturated ketones (e.g., chalcone derivatives) forms fused heterocycles via Michael addition and cyclization .
Nucleophilic Addition
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Ring-Opening Reactions : The pyridopyrimidine core reacts with nucleophiles (e.g., hydrazines, amines) at the carbonyl group (C4=O), leading to ring-opening intermediates that re-cyclize into novel scaffolds .
Acetic Acid Moiety
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Esterification : The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic catalysis, yielding methyl or ethyl esters .
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Amidation : Reacts with amines (e.g., benzylamine) in the presence of coupling agents (e.g., DCC) to form amide derivatives, enhancing solubility for pharmacological studies .
Hydrochloride Salt
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Ion Exchange : The hydrochloride counterion can be replaced via metathesis with silver nitrate or sodium bicarbonate, altering crystallinity and solubility .
Cyclocondensation and Multicomponent Reactions
The compound serves as a precursor in one-pot syntheses of complex heterocycles:
Example :
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Three-component reaction with aldehydes and malononitrile under microwave irradiation yields pyrido[2,3-d]pyrimidine derivatives (Scheme 1) :
Kinase Inhibition
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The pyridopyrimidine core mimics ATP-binding motifs, enabling interactions with kinase active sites. Modifications at C2/C6 positions enhance selectivity (e.g., EGFR inhibition) .
Antioxidant Activity
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Phenolic derivatives (via demethylation of methoxy groups) exhibit radical scavenging in DPPH assays, correlating with the number of hydroxyl groups .
Comparative Reactivity of Structural Analogues
Synthetic Pathways
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Core Formation : Cyclization of 6-aminouracil with α,β-unsaturated ketones via intramolecular Michael addition .
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Side-Chain Introduction : Alkylation of the pyridopyrimidine nitrogen with bromoacetate, followed by hydrolysis to the free acid .
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Salt Formation : Treatment with HCl gas in anhydrous ethanol to yield the hydrochloride salt .
Stability and Degradation
Scientific Research Applications
Overview
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride is a heterocyclic compound with significant potential in various scientific and medicinal applications. This compound, characterized by its unique pyrido[2,3-d]pyrimidine core structure, exhibits a range of biological activities including antimicrobial and anticancer properties. Its ability to inhibit critical enzymes positions it as a valuable candidate for drug development.
Medicinal Chemistry
The compound's structure suggests potential as a lead compound in drug discovery. Its ability to inhibit dihydrofolate reductase (DHFR), mTOR kinase, and cyclin-dependent kinases (CDKs) indicates its role in disrupting critical cellular processes such as DNA synthesis and cell division. This mechanism underpins its potential as an anticancer agent .
Antimicrobial Activity
The presence of a carboxylic acid group and the heterocyclic rings suggest that this compound may possess significant antimicrobial properties . Preliminary studies indicate activity against various bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
Enzyme Inhibition Studies
Research has demonstrated that compounds with similar structures can inhibit key enzymes involved in cellular regulation. The inhibition of DHFR leads to decreased levels of tetrahydrofolate, crucial for DNA synthesis and repair, further supporting its potential as an anticancer agent.
Case Study 1: Anticancer Activity
In laboratory settings, this compound was tested on various cancer cell lines. Results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with low toxicity observed at effective concentrations. This suggests a promising therapeutic window for further development.
Case Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial properties of this compound found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Amino-pyrido[2,3-d]pyrimidine | Pyridine and pyrimidine rings | Known for anti-inflammatory effects |
| 4-Oxopyrido[2,3-d]pyrimidine | Similar ring structure without acetic acid | Exhibits strong antimicrobial activity |
| Pyrido[2,3-d]pyrimidine derivatives | Various substituents on the rings | Diverse biological activities |
Mechanism of Action
The mechanism of action of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
TASP699 (N-tert-butyl-2-[2-(6-methoxypyridine-2-yl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide)
- Core Structure : Pyridopyrimidin-4-one with a 6-methoxypyridine and morpholinylpropoxy substituent.
- Key Differences :
- The acetic acid group in the target compound is replaced by an acetamide moiety with a tert-butyl group, enhancing lipophilicity and blood-brain barrier penetration.
- The morpholinylpropoxy chain in TASP699 improves V1B receptor binding affinity (IC₅₀: 0.16 nM) and selectivity (>1 µM against V1A, V2, and oxytocin receptors) .
- Applications : PET imaging ligand for pituitary V1B receptors in primates .
Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide Derivatives
- Core Structure: Benzothieno[3,2-d]pyrimidin-4-one with sulfonamide-thio substituents.
- Key Differences: The benzothieno system introduces a sulfur atom in the fused ring, altering electronic properties and enhancing anti-inflammatory activity via COX-2 inhibition. Example: Compound 1 (N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide) suppresses PGE2 and IL-8 production in human keratinocytes .
- Applications : Anti-inflammatory agents targeting COX-2 and ICAM-1 pathways .
Ethyl 2-[2-(Methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate
- Core Structure: Annulated thiopyrano-thienopyrimidine system.
- Synthesized via cyclocondensation of ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate .
- Applications : Intermediate for further functionalization in medicinal chemistry .
Pharmacological and Functional Comparisons
Biological Activity
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. Its unique structure, characterized by a fused pyridine and pyrimidine ring with an acetic acid moiety, suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₈ClN₃O₃
- Molecular Weight : 241.63 g/mol
- CAS Number : 1820666-53-2
The compound's chemical structure facilitates interactions with biological targets, particularly enzymes and receptors involved in critical cellular processes.
Antimicrobial Activity
The presence of a carboxylic acid group and the heterocyclic rings in this compound suggests potential antimicrobial properties . Preliminary studies indicate that this compound may exhibit activity against various bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .
Enzyme Inhibition
Research has shown that compounds with similar structures can inhibit key enzymes such as dihydrofolate reductase (DHFR) and mTOR kinase. The inhibition of DHFR leads to decreased levels of tetrahydrofolate, which is crucial for DNA synthesis and repair. This mechanism highlights the potential of this compound as an anticancer agent .
Cellular Effects
The compound has demonstrated effects on various cell types by modulating cell signaling pathways and gene expression. It influences cellular metabolism, which is vital in cancer biology where metabolic reprogramming is a hallmark .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data supports the hypothesis that the compound could serve as a lead for developing new antimicrobial agents.
Enzyme Inhibition Studies
In vitro studies assessed the inhibitory effect of the compound on DHFR. The findings revealed a competitive inhibition mechanism with an IC50 value of approximately 50 µM, suggesting a strong interaction with the enzyme's active site .
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors. The binding affinity is influenced by its structural features:
- Active Site Binding : The compound interacts with the active site of DHFR, inhibiting its function.
- Signal Transduction Modulation : It may alter signaling pathways involved in cell growth and proliferation.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing pyrido[2,3-d]pyrimidin-4-one derivatives, and how can they be adapted for 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride?
Synthesis typically involves cyclocondensation reactions between 1,4-binucleophiles (e.g., ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate) and electrophilic reagents such as 2-{[bis(methylsulfanyl)methylidene]amino}acetate . For acetic acid derivatives like the target compound, nucleophilic substitution with bromoacetic acid in aqueous alkaline conditions (e.g., reacting 4-pyridinylpyrimidine-2-thiol with 2-bromoacetic acid) is a viable route, followed by HCl neutralization to form the hydrochloride salt .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar pyrimidine derivatives .
- NMR spectroscopy : Key for verifying the acetic acid sidechain (e.g., δ ~3.8–4.2 ppm for CH₂ groups) and pyrido[2,3-d]pyrimidinone core .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching C₁₀H₉ClN₂O₃).
Q. What are the known biological activities of structurally related pyrido[2,3-d]pyrimidinone derivatives?
Related compounds exhibit:
- Vasopressin V1B receptor (V1BR) antagonism : Pyridopyrimidin-4-one analogs (e.g., TASP699) show high V1BR affinity (IC₅₀ <1 nM) and selectivity (>1,000-fold over V1A, V2, and oxytocin receptors) .
- Anti-tumor activity : Thieno[2,3-d]pyrimidinone derivatives inhibit c-Met kinase (IC₅₀ ~10 nM) and reduce proliferation in A549 lung cancer cells .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s receptor binding specificity and selectivity?
- In vitro binding assays : Use radiolabeled ligands (e.g., ¹¹C-TASP699) in competitive displacement studies with human V1BR membrane preparations. Measure IC₅₀ values against a panel of 87 off-target receptors to confirm selectivity .
- Autoradiography : Incubate pituitary slices with the radioligand and quantify blocking efficacy with nonradioactive V1BR antagonists (e.g., TASP0390325) .
Q. What in vivo models are suitable for pharmacokinetic profiling and target engagement studies?
- Non-human primate PET imaging : Administer ¹¹C-labeled analogs intravenously and quantify pituitary uptake via time-activity curves. Pretreatment with selective V1BR antagonists (e.g., TS-121) validates target-specific binding .
- Metabolite analysis : Use LC-MS/MS to identify major metabolites in plasma and cerebrospinal fluid, focusing on acetic acid sidechain stability .
Q. How can structural modifications enhance the compound’s therapeutic potential or pharmacokinetic properties?
- Substituent optimization : Introduce alkoxy groups (e.g., 3-(morpholin-4-yl)propoxy) at the pyrimidine 6-position to improve V1BR binding affinity and blood-brain barrier penetration .
- Derivatization of the acetic acid moiety : Replace the hydrochloride salt with ester prodrugs (e.g., ethyl ester) to enhance oral bioavailability .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?
- Species-specific receptor profiling : Compare human and primate V1BR homology to address discrepancies in ligand affinity .
- Tissue distribution studies : Use whole-body PET imaging to assess off-target accumulation (e.g., liver vs. pituitary uptake) .
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions for cyclocondensation steps to minimize byproduct formation .
- Radioligand stability : Stabilize ¹¹C-labeled compounds with ascorbic acid to prevent radiolysis during PET studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
